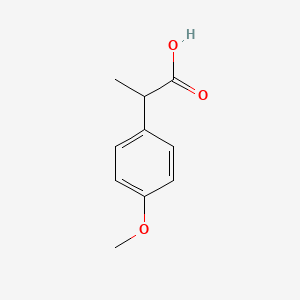

2-(4-Methoxyphenyl)propanoic acid

Description

Properties

IUPAC Name |

2-(4-methoxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-7(10(11)12)8-3-5-9(13-2)6-4-8/h3-7H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBDLTYNZHQRMQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70292819 | |

| Record name | 2-(4-Methoxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70292819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

942-54-1 | |

| Record name | 942-54-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85712 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(4-Methoxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70292819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-methoxyphenyl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-(4-Methoxyphenyl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Methoxyphenyl)propanoic acid, a notable member of the arylpropanoic acid class of compounds, is a subject of significant interest in medicinal chemistry and pharmacology. Its structural motif is characteristic of a class of non-steroidal anti-inflammatory drugs (NSAIDs). This technical guide provides a comprehensive overview of its chemical and physical properties, experimental protocols for its synthesis and analysis, and its primary mechanism of action. All quantitative data are presented in structured tables for clarity and comparative purposes.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound (CAS No: 942-54-1) are summarized below. These properties are crucial for its handling, formulation, and analysis in a research and development setting.

Table 1: Chemical Identity of this compound

| Identifier | Value |

| CAS Number | 942-54-1[1][2] |

| Molecular Formula | C₁₀H₁₂O₃[1][2] |

| Molecular Weight | 180.20 g/mol [1] |

| IUPAC Name | This compound |

| Synonyms | p-methoxyphenylpropionic acid, Benzeneacetic Acid, 4-Methoxy-α-methyl-[1][3] |

| SMILES | CC(C1=CC=C(OC)C=C1)C(O)=O[1] |

| InChI | InChI=1S/C10H12O3/c1-7(10(11)12)8-3-5-9(13-2)6-4-8/h3-7H,1-2H3,(H,11,12)[3] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Melting Point | 55-57 °C | [4] |

| Boiling Point (Predicted) | 309.4 ± 25.0 °C | [4][5] |

| Density (Predicted) | 1.139 ± 0.06 g/cm³ | [4] |

| pKa (Predicted) | 4.49 ± 0.10 | [4] |

| LogP | 1.8833 | [1] |

| Topological Polar Surface Area (TPSA) | 46.53 Ų | [1] |

| Solubility | Sparingly soluble in water; soluble in organic solvents such as ethanol and acetone.[3] | |

| Appearance | Off-white to light yellow solid.[4] |

Experimental Protocols

The following sections detail generalized experimental protocols for the synthesis, purification, and analysis of this compound. These protocols are based on common organic chemistry techniques applicable to this class of compounds.

Synthesis via Hydrolysis of 2-(4-methoxyphenyl)propionitrile

A common synthetic route to 2-arylpropanoic acids is the hydrolysis of the corresponding nitrile. This method is generally high-yielding and proceeds through a well-established mechanism.

Materials:

-

2-(4-methoxyphenyl)propionitrile

-

Concentrated Hydrochloric Acid (HCl) or Sodium Hydroxide (NaOH) solution

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 2-(4-methoxyphenyl)propionitrile in an excess of aqueous acid (e.g., 5 N HCl) or base (e.g., 10% NaOH).

-

Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

If the reaction was performed under acidic conditions, the product may precipitate upon cooling. If performed under basic conditions, acidify the mixture with a strong acid (e.g., concentrated HCl) to a pH of approximately 2 to precipitate the carboxylic acid.

-

Extract the aqueous mixture with ethyl acetate (3 x volume).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.

Purification by Recrystallization

Recrystallization is a standard technique for purifying solid organic compounds. The choice of solvent is critical for effective purification.

Materials:

-

Crude this compound

-

Recrystallization solvent (e.g., a mixture of benzene and ligroin, or aqueous ethanol)

-

Erlenmeyer flask

-

Heating source

-

Ice bath

-

Büchner funnel and filter paper

Procedure:

-

In an Erlenmeyer flask, dissolve the crude product in a minimal amount of the chosen hot solvent.

-

If insoluble impurities are present, perform a hot filtration.

-

Allow the solution to cool slowly to room temperature to promote the formation of large crystals.

-

Further cool the flask in an ice bath to maximize the yield of the precipitate.

-

Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the crystals in a vacuum oven.

Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful analytical technique for assessing the purity of this compound and for separating its enantiomers if a chiral stationary phase is used.

Instrumentation and Conditions (General Reverse-Phase Method):

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

-

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., phosphate buffer at a slightly acidic pH). The exact ratio should be optimized for the specific column and instrument.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength where the analyte has strong absorbance (e.g., around 230 nm).

-

Injection Volume: 10-20 µL.

-

Sample Preparation: Dissolve a small amount of the compound in the mobile phase.

Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and confirmation of this compound.

Table 3: Predicted Spectroscopic Data for this compound

| Spectroscopy | Peak Assignment | **Predicted Chemical Shift (ppm) / Wavenumber (cm⁻¹) ** |

| ¹H NMR (CDCl₃) | Carboxylic acid proton (-COOH) | ~11-12 |

| Aromatic protons (-C₆H₄-) | ~6.8-7.2 (multiplet) | |

| Methine proton (-CH-) | ~3.7 (quartet) | |

| Methoxy protons (-OCH₃) | ~3.8 (singlet) | |

| Methyl protons (-CH₃) | ~1.5 (doublet) | |

| ¹³C NMR (CDCl₃) | Carboxylic acid carbon (-COOH) | ~180 |

| Aromatic carbon attached to oxygen (-C-O) | ~159 | |

| Other aromatic carbons | ~114-132 | |

| Methine carbon (-CH-) | ~45 | |

| Methoxy carbon (-OCH₃) | ~55 | |

| Methyl carbon (-CH₃) | ~18 | |

| IR (KBr pellet) | O-H stretch (carboxylic acid) | 3300-2500 (broad) |

| C-H stretch (aromatic and aliphatic) | ~3000 | |

| C=O stretch (carboxylic acid) | ~1700 | |

| C=C stretch (aromatic) | ~1610, 1510 | |

| C-O stretch (ether and acid) | ~1250, 1180 |

Signaling Pathway and Experimental Workflows

Mechanism of Action: Cyclooxygenase (COX) Inhibition

This compound, as a non-steroidal anti-inflammatory drug (NSAID), exerts its therapeutic effects by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[3] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[6] The inhibition of COX enzymes reduces the production of these pro-inflammatory prostaglandins.[6][7]

Caption: Inhibition of the Cyclooxygenase (COX) Pathway by this compound.

Experimental Workflow: Synthesis and Purification

The following diagram illustrates a typical workflow for the synthesis and purification of this compound in a laboratory setting.

Caption: General experimental workflow for the synthesis and purification of the target compound.

References

- 1. benchchem.com [benchchem.com]

- 2. 3-(4-Methoxyphenyl)propionic acid(1929-29-9) 1H NMR [m.chemicalbook.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. benchchem.com [benchchem.com]

- 5. fiveable.me [fiveable.me]

- 6. benchchem.com [benchchem.com]

- 7. CN102010326A - Industrial method for synthesizing 2-(4-methoxyphenoxy)-propionic acid through phase transfer - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis of 2-(4-Methoxyphenyl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthetic pathways for 2-(4-methoxyphenyl)propanoic acid. This compound is a valuable building block in the synthesis of various pharmaceuticals and other fine chemicals. The following sections detail prominent synthetic routes, offering comprehensive experimental protocols, quantitative data, and visual representations of the chemical transformations.

Overview of Synthetic Strategies

The synthesis of this compound can be achieved through several distinct pathways. The choice of a particular route often depends on factors such as the availability and cost of starting materials, desired yield and purity, scalability, and environmental considerations. The most notable methods include:

-

Grignard Reaction-based Synthesis: A classic and versatile approach involving the reaction of a Grignard reagent with a suitable electrophile.

-

Oxidation of Anethole Derivatives: Utilizing readily available natural products as starting materials.

-

Palladium-Catalyzed Carbonylation: A modern and efficient method for introducing the carboxylic acid functionality.

-

Phase-Transfer Catalysis: An industrially viable method offering high yields and milder reaction conditions.

The following sections will delve into the specifics of these synthetic pathways.

Grignard Reaction-based Synthesis

This pathway typically commences with the readily available 4-methoxyacetophenone. The key steps involve the formation of a tertiary alcohol via a Grignard reaction, followed by subsequent transformations to yield the target carboxylic acid.

Synthesis Pathway

A representative Grignard-based synthesis is outlined below:

Caption: Grignard reaction pathway for this compound synthesis.

Experimental Protocol

A general protocol for the Grignard reaction step is as follows:

-

Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer, magnesium turnings (1.2 eq) are suspended in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon). A solution of bromomethane (1.1 eq) in anhydrous diethyl ether is added dropwise to initiate the reaction. The mixture is stirred until the magnesium is consumed.

-

Reaction with Ketone: The solution of 4-methoxyacetophenone (1.0 eq) in anhydrous diethyl ether is added dropwise to the freshly prepared Grignard reagent at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.

-

Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude 2-(4-methoxyphenyl)propan-2-ol.

Note: Subsequent dehydration and oxidation steps would require specific conditions that can be optimized based on literature procedures.

Oxidation of Anethole Derivatives

trans-Anethole, a major component of anise and fennel oils, serves as a renewable starting material for the synthesis of this compound.[1][2] This pathway involves the oxidation of the propenyl side chain.

Synthesis Pathway

The oxidation of anethole can proceed through various intermediates depending on the oxidizing agent used.[1][2]

Caption: Synthesis of this compound via oxidation of anethole.

Experimental Protocol: Epoxidation of trans-Anethole

-

Reaction Setup: To a solution of trans-anethole (1.0 eq) in a suitable solvent such as dichloromethane, meta-chloroperoxybenzoic acid (m-CPBA, 1.1 eq) is added portion-wise at 0 °C.

-

Reaction Execution: The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: The reaction mixture is filtered to remove the meta-chlorobenzoic acid byproduct. The filtrate is washed successively with a saturated aqueous solution of sodium bicarbonate and brine. The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated to give the crude anethole epoxide, which can be used in the next step without further purification.

Palladium-Catalyzed Carbonylation

This modern approach involves the palladium-catalyzed carbonylation of 4-methoxystyrene, offering a direct route to the desired carboxylic acid.[3]

Synthesis Pathway

The reaction proceeds under a carbon monoxide atmosphere in the presence of a palladium catalyst and a phosphine ligand.[3]

Caption: Palladium-catalyzed carbonylation of 4-methoxystyrene.

Experimental Protocol

-

Reaction Setup: A pressure vessel is charged with 4-methoxystyrene (1.0 eq), palladium(II) acetate (Pd(OAc)₂, 0.02 eq), triphenylphosphine (PPh₃, 0.04 eq), and a suitable solvent such as toluene.

-

Reaction Execution: The vessel is purged with carbon monoxide (CO) and then pressurized with CO (e.g., 3 atm). The reaction mixture is heated (e.g., to 100 °C) and stirred for several hours.[3]

-

Work-up: After cooling to room temperature, the reaction mixture is filtered. The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford this compound.

Quantitative Data Summary

| Pathway | Starting Material | Key Reagents | Typical Yield | Reference |

| Grignard Synthesis | 4-Methoxyacetophenone | CH₃MgBr, Oxidizing Agent | Varies with specific route | General Method |

| Anethole Oxidation | trans-Anethole | m-CPBA, H₂O₂ | Moderate to Good | [1][2] |

| Pd-Catalyzed Carbonylation | 4-Methoxystyrene | CO, Pd(OAc)₂, PPh₃ | Up to 76% | [3] |

| Phase-Transfer Catalysis | p-Hydroxyanisole, 2-Chloropropionic acid | NaOH, Phase-transfer catalyst | >90% | [4] |

Phase-Transfer Catalysis Synthesis

An industrially relevant method involves the reaction of p-hydroxyanisole with 2-chloropropionic acid under phase-transfer catalysis conditions. This method is noted for its high yield and purity of the final product.[4]

Synthesis Pathway

This Williamson ether synthesis variant is facilitated by a phase-transfer catalyst, which shuttles the phenoxide ion from the aqueous phase to the organic phase for reaction.

Caption: Phase-transfer catalysis for 2-(4-methoxyphenoxy)propanoic acid synthesis.

Experimental Protocol

-

Formation of Phenoxide: In a reactor, p-hydroxyanisole, sodium hydroxide, a phase-transfer catalyst (e.g., tetrabutylammonium bromide), and water are stirred at room temperature.[4]

-

Reaction: 2-Chloropropionic acid and an organic solvent (e.g., ether) are added to the mixture. The reaction is conducted at a controlled temperature (e.g., 40°C) and pressure for a specified time (e.g., 0.5-1.5 hours).[4]

-

Work-up and Isolation: After the reaction is complete, the mixture is acidified with HCl solution. The organic phase is separated, and the solvent is removed by evaporation. The crude product can be further purified by recrystallization to yield 2-(4-methoxyphenoxy)propanoic acid with a purity of up to 99.5%.[4]

Conclusion

This guide has outlined several key synthetic pathways to this compound, each with its own set of advantages. The choice of synthesis will be guided by the specific requirements of the research or development project, including scale, cost, and available equipment. The provided protocols and data serve as a foundation for the practical execution of these synthetic routes.

References

- 1. [PDF] Oxidation reactions of some natural volatile aromatic compounds: anethole and eugenol | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. CN102010326A - Industrial method for synthesizing 2-(4-methoxyphenoxy)-propionic acid through phase transfer - Google Patents [patents.google.com]

Unraveling the Core Mechanism of Action: A Technical Guide to 2-(4-Methoxyphenyl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(4-Methoxyphenyl)propanoic acid is a compound belonging to the phenylpropanoic acid class, a well-established group of non-steroidal anti-inflammatory drugs (NSAIDs). The primary mechanism of action for this class of compounds is the inhibition of cyclooxygenase (COX) enzymes, which are critical mediators in the inflammatory cascade. This technical guide provides a detailed overview of the core mechanism of action of this compound, focusing on its interaction with the COX signaling pathway. While specific quantitative inhibitory data for this particular compound is not extensively available in public literature, this guide leverages data from structurally related analogs and common reference inhibitors to provide a comprehensive understanding of its expected pharmacological profile. Detailed experimental protocols for assessing its activity and visualizations of the key pathways and workflows are also presented to support further research and development efforts.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. A key pathway in the inflammatory process is the arachidonic acid cascade, which is initiated by the release of arachidonic acid from the cell membrane. Cyclooxygenase (COX) enzymes are central to this pathway, catalyzing the conversion of arachidonic acid into prostaglandins, which are potent mediators of inflammation, pain, and fever.[1]

There are two primary isoforms of the COX enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that are involved in homeostatic functions, such as protecting the gastric mucosa and maintaining renal blood flow.[1] In contrast, COX-2 is typically undetectable in most tissues but is rapidly induced by inflammatory stimuli, leading to the production of pro-inflammatory prostaglandins.[1]

Non-steroidal anti-inflammatory drugs (NSAIDs) exert their therapeutic effects by inhibiting the activity of COX enzymes. The discovery of the two COX isoforms has led to the development of selective COX-2 inhibitors, which aim to provide anti-inflammatory and analgesic effects with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[2] this compound, as a phenylpropanoic acid derivative, is expected to function as a COX inhibitor.[1]

Core Mechanism of Action: Inhibition of the Cyclooxygenase (COX) Pathway

The principal mechanism of action of this compound is the inhibition of the cyclooxygenase enzymes, thereby blocking the synthesis of prostaglandins.[1] By binding to the active site of the COX enzymes, the compound prevents the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor for various other prostaglandins and thromboxanes.[1]

Caption: The Cyclooxygenase (COX) signaling pathway and the inhibitory action of NSAIDs.

Quantitative Data on COX Inhibition

Table 1: In Vitro COX-1 and COX-2 Inhibitory Activities of Reference NSAIDs

| Compound | COX-1 IC50 (nM) | COX-2 IC50 (nM) | Selectivity Index (COX-1/COX-2) | Reference(s) |

| COX-1 Selective Inhibitor | ||||

| SC-560 | 9 | 6300 | 0.0014 | [3][4][5] |

| Non-Selective Inhibitor | ||||

| Indomethacin | 18 | 26 | 0.69 | [6][7] |

| COX-2 Selective Inhibitor | ||||

| Celecoxib | 15000 | 40 | 375 | [8] |

Note: IC50 values can vary depending on the specific assay conditions.

Experimental Protocols

To determine the inhibitory activity and selectivity of this compound against COX-1 and COX-2, a standardized in vitro assay can be employed. The following provides a detailed methodology for a common fluorometric inhibitor screening assay.

In Vitro COX Inhibitor Screening Assay (Fluorometric)

This assay measures the peroxidase activity of COX. The conversion of arachidonic acid to PGH2 by the cyclooxygenase activity of the enzyme is coupled to the oxidation of a fluorometric probe (e.g., 10-acetyl-3,7-dihydroxyphenoxazine, ADHP) by the peroxidase activity, which can be measured by a fluorescence plate reader.[1]

Materials and Reagents:

-

Purified COX-1 (ovine) and COX-2 (human recombinant) enzymes

-

COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Fluorometric Probe (e.g., ADHP)

-

Heme (cofactor)

-

Arachidonic Acid (substrate)

-

Test Compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Reference Inhibitors:

-

COX-1 Selective: SC-560

-

COX-2 Selective: Celecoxib

-

Non-selective: Indomethacin

-

-

96-well black microplate

-

Fluorometric plate reader

Experimental Workflow:

Caption: General experimental workflow for a COX inhibition assay.

Procedure:

-

Reagent Preparation: Prepare all reagents as per the manufacturer's instructions. Dilute enzymes and cofactors in cold assay buffer just before use. Prepare serial dilutions of the test compound and reference inhibitors.

-

Assay Plate Setup: To the wells of a 96-well black microplate, add the COX Assay Buffer, Heme, and the fluorometric probe.

-

Enzyme Addition: Add the diluted COX-1 or COX-2 enzyme solution to the appropriate wells.

-

Inhibitor Addition: Add the serially diluted test compound or reference inhibitors to the designated wells. Include wells with solvent only as a control for 100% enzyme activity and wells without enzyme as a background control.

-

Pre-incubation: Pre-incubate the plate at the desired temperature (e.g., 37°C) for a specified time (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid substrate to all wells.

-

Fluorescence Measurement: Immediately begin measuring the fluorescence in a kinetic mode using a microplate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).

-

Data Analysis:

-

Calculate the rate of reaction for each well from the linear portion of the kinetic curve.

-

Subtract the background fluorescence from all measurements.

-

Calculate the percentage of inhibition for each concentration of the test compound and reference inhibitors relative to the 100% activity control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

-

Calculate the Selectivity Index (SI) by dividing the IC50 for COX-1 by the IC50 for COX-2.

-

Conclusion

This compound, as a member of the phenylpropanoic acid family of NSAIDs, is expected to exert its primary therapeutic effects through the inhibition of cyclooxygenase enzymes. This action leads to a reduction in the synthesis of prostaglandins, which are key mediators of inflammation and pain. While specific quantitative data for this compound is limited, the provided framework for understanding its mechanism of action and the detailed experimental protocols offer a solid foundation for researchers and drug development professionals to further investigate its pharmacological properties. Future studies are warranted to precisely determine the IC50 values and selectivity profile of this compound to fully characterize its potential as a therapeutic agent.

References

- 1. benchchem.com [benchchem.com]

- 2. Cyclooxygenase-2 inhibition and side-effects of non-steroidal anti-inflammatory drugs in the gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. caymanchem.com [caymanchem.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Indomethacin | Indometacin | COX1 and COX2 inhibitor | TargetMol [targetmol.com]

- 8. researchgate.net [researchgate.net]

Spectroscopic Profile of 2-(4-Methoxyphenyl)propanoic Acid: A Technical Guide

Introduction

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 2-(4-Methoxyphenyl)propanoic acid (CAS No. 942-54-1). This compound is a valuable building block in organic synthesis and its proper characterization is crucial for researchers, scientists, and professionals in drug development. Due to the limited availability of public experimental spectra for this specific compound, this guide presents predicted data based on established spectroscopic principles and data from analogous structures. The information herein serves as a reference for the identification and characterization of this compound.

Data Presentation

The following tables summarize the predicted quantitative spectroscopic data for this compound.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| ~11-12 | Singlet (broad) | 1H | - | -COOH |

| 7.25 | Doublet | 2H | ~8.8 | Ar-H (ortho to -CH) |

| 6.88 | Doublet | 2H | ~8.8 | Ar-H (ortho to -OCH₃) |

| 3.79 | Singlet | 3H | - | -OCH₃ |

| 3.68 | Quartet | 1H | ~7.2 | -CH(CH₃) |

| 1.47 | Doublet | 3H | ~7.2 | -CH(CH₃) |

| Solvent: CDCl₃, Reference: TMS at 0.00 ppm |

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| ~180 | Quaternary | -COOH |

| ~159 | Quaternary | Ar-C (-OCH₃) |

| ~132 | Quaternary | Ar-C (-CH) |

| ~128 | Tertiary | Ar-CH (ortho to -CH) |

| ~114 | Tertiary | Ar-CH (ortho to -OCH₃) |

| ~55 | Primary | -OCH₃ |

| ~45 | Tertiary | -CH(CH₃) |

| ~18 | Primary | -CH(CH₃) |

| Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm |

Table 3: Predicted IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (Carboxylic acid dimer) |

| ~2970, 2840 | Medium | C-H stretch (Aliphatic) |

| ~1710 | Strong | C=O stretch (Carboxylic acid) |

| ~1610, 1510 | Strong | C=C stretch (Aromatic ring) |

| ~1250 | Strong | C-O stretch (Aryl ether) |

| ~1180 | Medium | C-O stretch (Carboxylic acid) |

| ~830 | Strong | C-H bend (para-disubstituted aromatic) |

| Sample Preparation: KBr Pellet |

Table 4: Predicted Mass Spectrometry Data (EI-MS)

| m/z | Relative Intensity (%) | Assignment |

| 180 | ~40 | [M]⁺ (Molecular Ion) |

| 135 | 100 | [M - COOH]⁺ |

| 121 | ~30 | [M - CH(CH₃)COOH]⁺ |

| 107 | ~25 | [C₇H₇O]⁺ |

| 91 | ~15 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | ~20 | [C₆H₅]⁺ |

Experimental Protocols

The following are detailed, generalized methodologies for the key experiments cited.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H and ¹³C NMR Sample Preparation:

-

Weigh approximately 5-10 mg of this compound for ¹H NMR or 20-30 mg for ¹³C NMR into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) containing 0.03% (v/v) Tetramethylsilane (TMS) as an internal standard.

-

Gently swirl or vortex the vial to ensure the sample is completely dissolved.

-

Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

-

If any particulate matter is visible, filter the solution through a small plug of glass wool placed in the Pasteur pipette during the transfer.

-

-

NMR Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to optimize homogeneity and achieve sharp, symmetrical peaks.

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence. Typically, 8 to 16 scans are sufficient.

-

For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments). A higher number of scans (e.g., 128 or more) and a relaxation delay (d1) of 1-2 seconds are typically required to achieve a good signal-to-noise ratio.

-

-

NMR Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum to ensure all peaks are in the positive phase.

-

Reference the spectrum to the TMS signal at 0.00 ppm (for ¹H NMR) or the residual solvent peak (e.g., CDCl₃ at 77.16 ppm for ¹³C NMR).

-

Perform baseline correction to obtain a flat baseline.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

2. Infrared (IR) Spectroscopy

-

KBr Pellet Sample Preparation:

-

Grind a small amount (1-2 mg) of this compound into a fine powder using an agate mortar and pestle.

-

Add approximately 100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr) powder to the mortar.

-

Gently but thoroughly mix the sample and KBr by grinding them together.

-

Transfer the mixture to a pellet press die.

-

Apply pressure (typically 8-10 tons) for a few minutes to form a thin, transparent pellet.

-

-

IR Data Acquisition:

-

Place the KBr pellet into the sample holder of the FT-IR spectrometer.

-

Collect a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

-

3. Mass Spectrometry (MS)

-

Electron Ionization (EI) Sample Introduction and Data Acquisition:

-

Introduce a small amount of the solid sample into the mass spectrometer, typically via a direct insertion probe.

-

Gently heat the probe to volatilize the sample into the ion source.

-

In the ion source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV).

-

This causes ionization and fragmentation of the molecules.

-

The resulting positive ions are accelerated into the mass analyzer.

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion, generating a mass spectrum which is a plot of relative intensity versus m/z.

-

Mandatory Visualization

Caption: Spectroscopic analysis workflow for chemical structure confirmation.

Potential Applications of 2-(4-Methoxyphenyl)propanoic Acid in Agriculture: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(4-Methoxyphenyl)propanoic acid, more commonly referred to in agricultural literature as 2-(4-methoxyphenoxy)propanoic acid, is a chemical compound with significant potential in the agricultural sector. As a member of the aryloxyphenoxypropionate (FOP) class of chemicals, its primary application lies in its herbicidal activity against a range of grass weeds. The herbicidal effect is primarily achieved through the inhibition of the enzyme acetyl-CoA carboxylase (ACCase), a critical component in the biosynthesis of fatty acids in susceptible plants. This disruption of lipid synthesis leads to the failure of cell membrane formation and ultimately, plant death. This technical guide provides an in-depth overview of the potential applications of this compound in agriculture, focusing on its herbicidal properties. The guide includes a summary of available quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows to aid researchers and professionals in the field.

Introduction

This compound and its derivatives are selective, post-emergence herbicides effective against annual and perennial grass weeds in various broadleaf crops.[1] The selectivity of these compounds is a key advantage, allowing for the control of unwanted grasses without harming the desired crops.[2] The herbicidal activity is largely attributed to the (R)-enantiomer of the molecule. Beyond its role as a herbicide, there are indications that this class of compounds may also exhibit plant growth regulator activities, although this application is less well-documented.[3] This guide will delve into the mechanisms of action, present available efficacy data, and provide detailed experimental methodologies relevant to the study of this compound for agricultural applications.

Mechanism of Action

Primary Mechanism: Acetyl-CoA Carboxylase (ACCase) Inhibition

The principal mode of action of this compound and other aryloxyphenoxypropionate herbicides is the inhibition of the acetyl-CoA carboxylase (ACCase) enzyme.[2] ACCase is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA. This is the first committed step in the biosynthesis of fatty acids.

The inhibition of ACCase leads to a depletion of malonyl-CoA, which in turn halts the production of the long-chain fatty acids necessary for the synthesis of phospholipids and other essential lipids. These lipids are vital components of cell membranes. Without the ability to produce new membranes, cell division, growth, and overall plant development are arrested, leading to the death of the susceptible plant.[4] The selectivity between grasses and broadleaf plants is attributed to differences in the structure of the ACCase enzyme in these plant types, with the enzyme in broadleaf crops being less sensitive to inhibition by this class of herbicides.[2]

Secondary Mechanism: Induction of Oxidative Stress

Disruption of fatty acid metabolism can also lead to the generation of reactive oxygen species (ROS), inducing oxidative stress within the plant cells.[4] This secondary mechanism contributes to cellular damage, including lipid peroxidation, protein oxidation, and DNA damage, further accelerating cell death.

Herbicidal Efficacy Data

Direct quantitative data for the herbicidal efficacy of this compound is limited in publicly available literature. However, data for structurally similar and commercially used aryloxyphenoxypropionate herbicides, such as fenoxaprop-p-ethyl, can provide a valuable proxy for its potential activity.

Table 1: Herbicidal Activity of Fenoxaprop-p-ethyl against Wild Oat (Avena fatua)

| Parameter | Value | Reference |

| IC50 for ACCase (Susceptible Population) | Not explicitly found, but a resistant population showed a 7206.557-fold higher IC50 than a susceptible one. | [5] |

| GR50 (50% Growth Reduction) - Susceptible | ~10 g ai/ha | [6] |

| GR50 (50% Growth Reduction) - Resistant | >200 g ai/ha | [6] |

Table 2: Crop and Weed Selectivity of Fenoxaprop-p-ethyl

| Crop | Tolerance Level | Weed Species | Control Level | Reference |

| Wheat | High (minor transient injury at 2x rate) | Avena fatua (Wild Oat) | Excellent | [2][7] |

| Barley | High | Avena fatua (Wild Oat) | Excellent | [1] |

| Rice | High | Echinochloa crus-galli (Barnyardgrass) | Excellent | [1] |

Potential as a Plant Growth Regulator

Experimental Protocols

Synthesis of (R)-2-(4-Methoxyphenyl)propanoic Acid

A common route for the synthesis of aryloxyphenoxypropionic acids involves the Williamson ether synthesis. For the optically active (R)-enantiomer, a chiral starting material is required. An industrial method for synthesizing 2-(4-methoxyphenoxy)propanoic acid has been patented, utilizing a phase transfer catalyst.[9] A general laboratory-scale synthesis can be adapted from procedures for similar compounds.

Protocol: Synthesis of this compound via Williamson Ether Synthesis

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve p-methoxyphenol (1.0 eq) in a suitable solvent such as acetone or acetonitrile.

-

Base Addition: Add a base, for example, anhydrous potassium carbonate (1.5 eq), to the solution and stir the suspension at room temperature for 30 minutes.

-

Alkylation: Add (S)-2-chloropropionic acid or its ester (1.1 eq) dropwise to the reaction mixture. The use of the (S)-enantiomer of the chloropropionic acid will result in the (R)-enantiomer of the final product due to Walden inversion.

-

Reaction: Heat the mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Extraction: Dissolve the residue in a suitable organic solvent (e.g., diethyl ether) and wash with water and brine.

-

Hydrolysis (if an ester was used): If an ester of 2-chloropropionic acid was used, the resulting ester of this compound must be hydrolyzed. Dissolve the crude ester in a mixture of ethanol and aqueous sodium hydroxide solution and reflux for 2-4 hours. After cooling, remove the ethanol under reduced pressure, dilute with water, and wash with diethyl ether.

-

Acidification and Isolation: Acidify the aqueous layer with a strong acid (e.g., HCl) to a pH of ~2. The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Evaluation of Herbicidal Activity

Protocol: Greenhouse Dose-Response Assay

-

Plant Material: Grow susceptible weed species (e.g., Avena fatua) and tolerant crop species (e.g., wheat) in pots containing a standard potting mix under controlled greenhouse conditions (e.g., 25/18°C day/night temperature, 16-hour photoperiod).

-

Herbicide Application: Prepare a stock solution of this compound in a suitable solvent (e.g., acetone with a surfactant). Prepare a series of dilutions to cover a range of application rates. Apply the herbicide solution to the plants at the 2-3 leaf stage using a laboratory sprayer calibrated to deliver a specific volume.

-

Experimental Design: Use a completely randomized design with multiple replications for each treatment (herbicide concentration) and an untreated control.

-

Data Collection: At 14-21 days after treatment, visually assess plant injury on a scale of 0% (no effect) to 100% (plant death). Harvest the above-ground biomass, dry it in an oven at 70°C for 72 hours, and record the dry weight.

-

Data Analysis: Calculate the percent growth reduction relative to the untreated control. Use a log-logistic dose-response model to calculate the GR50 value (the herbicide rate required to cause a 50% reduction in plant growth).

Acetyl-CoA Carboxylase (ACCase) Activity Assay

Protocol: In Vitro ACCase Inhibition Assay

-

Enzyme Extraction: Harvest fresh leaf tissue from young, actively growing susceptible plants. Grind the tissue to a fine powder in liquid nitrogen. Homogenize the powder in an ice-cold extraction buffer containing a buffering agent (e.g., Tricine-HCl), glycerol, and protease inhibitors. Centrifuge the homogenate at high speed to pellet cell debris, and use the supernatant containing the crude enzyme extract for the assay.

-

Assay Reaction: The ACCase activity can be measured by quantifying the incorporation of 14C-bicarbonate into an acid-stable product (malonyl-CoA). The reaction mixture should contain the enzyme extract, ATP, MgCl2, acetyl-CoA, and NaH14CO3.

-

Inhibition Assay: To determine the inhibitory effect of this compound, pre-incubate the enzyme extract with various concentrations of the compound before initiating the reaction by adding acetyl-CoA.

-

Quantification: Stop the reaction by adding acid. Dry the samples to remove unreacted 14C-bicarbonate. Add a scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percent inhibition of ACCase activity for each concentration of the inhibitor. Determine the IC50 value (the inhibitor concentration required to cause 50% inhibition of enzyme activity) by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Formulation Considerations

For agricultural applications, this compound would typically be formulated as an emulsifiable concentrate (EC).[4] An EC formulation generally consists of the active ingredient, a water-immiscible solvent, and one or more surfactants. This allows the herbicide to be easily diluted with water in the spray tank to form a stable emulsion for application. The choice of solvents and surfactants is critical for ensuring the stability of the formulation and the efficacy of the herbicide upon application.

Conclusion

This compound, a member of the aryloxyphenoxypropionate class of herbicides, holds significant promise for selective control of grass weeds in broadleaf crops. Its primary mechanism of action through the inhibition of ACCase is well-established, though further research into its potential secondary mechanisms and plant growth regulating properties is warranted. The data on analogous compounds suggest a high degree of efficacy and crop safety. The experimental protocols provided in this guide offer a framework for researchers to further investigate the agricultural potential of this compound. Future studies should focus on generating specific quantitative data on its herbicidal efficacy against a broader range of weed species and its effects on various crops, as well as exploring its potential as a plant growth regulator.

References

- 1. Fenoxaprop 10% EC: Selective Grass Herbicide for Cereal Crops [smagrichem.com]

- 2. FIRST REPORT ON AVENA FATUA RESISTANCE TO FENOXAPROP-P-ETHYL AND EFFICACY OF HERBICIDE MIXTURES FOR ITS EFFECTIVE CONTROL IN WHEAT - SABRAO Journal of Breeding and Genetics [sabraojournal.org]

- 3. chemimpex.com [chemimpex.com]

- 4. WO2013186695A1 - Herbicide formulations - Google Patents [patents.google.com]

- 5. biorxiv.org [biorxiv.org]

- 6. ahri.uwa.edu.au [ahri.uwa.edu.au]

- 7. Responses of Four Types of Winter Wheat to Fenoxaprop-p-ethyl [scirp.org]

- 8. CN110803987A - Preparation method of R- (+) -2- (4-hydroxyphenoxy) propionic acid - Google Patents [patents.google.com]

- 9. CN102010326A - Industrial method for synthesizing 2-(4-methoxyphenoxy)-propionic acid through phase transfer - Google Patents [patents.google.com]

The Rising Pharmaceutical Promise of 2-(4-Methoxyphenyl)propanoic Acid Derivatives: A Technical Guide

For Immediate Release

A deep dive into the synthesis, biological activities, and therapeutic potential of 2-(4-Methoxyphenyl)propanoic acid and its derivatives reveals a promising scaffold for the development of novel anti-inflammatory, antimicrobial, and anticancer agents. This technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of the current landscape, complete with experimental protocols and mechanistic insights.

The compound this compound belongs to the esteemed class of arylpropanoic acids, a group that includes widely recognized non-steroidal anti-inflammatory drugs (NSAIDs) such as ibuprofen and naproxen. The foundational structure of these molecules, characterized by a phenyl ring linked to a propanoic acid moiety, has proven to be a versatile template for developing a wide array of therapeutic agents. The core mechanism for the anti-inflammatory effects of many arylpropanoic acids is the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the synthesis of pro-inflammatory prostaglandins.[1][2] Beyond this well-established pathway, derivatives of this core structure are being explored for a multitude of other pharmacological applications.

This guide consolidates the available scientific data on this compound and its derivatives, presenting quantitative biological data, detailed experimental methodologies, and visual representations of key pathways and workflows to facilitate further research and development in this promising area.

Quantitative Biological Activity

While specific quantitative data for a broad range of this compound derivatives remains an area of active investigation, studies on structurally similar compounds, particularly derivatives of 2-(4-hydroxyphenyl)propanoic acid, provide valuable insights into their potential efficacy. The following tables summarize key biological activities of these related compounds.

Table 1: Anticancer Activity of Structurally Related Propanoic Acid Derivatives

| Compound ID | Derivative Type | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

| 21 | 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivative | A549 (Lung) | 5.42 | Cisplatin | 11.71 |

| 22 | 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivative | A549 (Lung) | 2.47 | Cisplatin | 11.71 |

| 25 | 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivative | A549 (Lung) | 8.05 | Cisplatin | 11.71 |

| 26 | 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivative | A549 (Lung) | 25.4 | Cisplatin | 11.71 |

| 11 | Benzimidazole-hydrazone derivative | Colo-38 (Melanoma) | 0.50 | - | - |

| 10 | Novel BRAFV600E Kinase Inhibitor | SK-MEL-5 (Melanoma) | 2.02 | Sorafenib | 9.22 |

| 10 | Novel BRAFV600E Kinase Inhibitor | A375 (Melanoma) | 1.85 | Sorafenib | 5.25 |

| 15 | Novel BRAFV600E Kinase Inhibitor | BRAFV600E | 0.0012 | - | - |

| Data presented is for structurally related compounds and is intended to be indicative of potential activity.[3][4] |

Table 2: Antimicrobial Activity of Structurally Related Propanoic Acid Derivatives

| Compound ID | Derivative Type | Test Organism | MIC (µg/mL) |

| 21 | 3-((4-hydroxyphenyl)amino)propanoic acid hydrazone | Staphylococcus aureus | 16 |

| 21 | 3-((4-hydroxyphenyl)amino)propanoic acid hydrazone | Enterococcus faecalis | 16 |

| 21 | 3-((4-hydroxyphenyl)amino)propanoic acid hydrazone | Escherichia coli | >64 |

| 22 | 3-((4-hydroxyphenyl)amino)propanoic acid hydrazone | Pseudomonas aeruginosa | 64 |

| 30 | 3-((4-hydroxyphenyl)amino)propanoic acid hydrazone | Escherichia coli | 32 |

| 30 | 3-((4-hydroxyphenyl)amino)propanoic acid hydrazone | Klebsiella pneumoniae | 64 |

| 33 | 3-((4-hydroxyphenyl)amino)propanoic acid hydrazone | Pseudomonas aeruginosa | 16 |

| 33 | 3-((4-hydroxyphenyl)amino)propanoic acid hydrazone | Acinetobacter baumannii | 16 |

| Data presented is for structurally related compounds and is intended to be indicative of potential activity.[5] |

Experimental Protocols

To aid in the replication and extension of these findings, detailed experimental protocols for the synthesis of derivatives and key biological assays are provided below.

Synthesis of this compound Amide Derivatives (General Procedure)

This protocol outlines a general method for the synthesis of amide derivatives from this compound and a primary amine using a carbodiimide coupling agent.

Materials:

-

This compound

-

Primary amine (e.g., aniline, benzylamine)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

4-Dimethylaminopyridine (DMAP) (catalyst)

-

Dichloromethane (DCM) or Dimethylformamide (DMF) (anhydrous)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) and the primary amine (1.1 eq) in anhydrous DCM or DMF.

-

Add a catalytic amount of DMAP (0.1 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of DCC (1.1 eq) or EDC (1.1 eq) in the same anhydrous solvent.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct (if DCC was used).

-

Dilute the filtrate with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired amide derivative.

-

Characterize the final product using NMR, IR, and Mass Spectrometry.[6]

Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the broth microdilution method for determining the MIC of synthesized derivatives against bacterial strains.

Materials:

-

Synthesized this compound derivative

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

Sterile 96-well microtiter plates

-

0.5 McFarland turbidity standard

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in MHB directly in the 96-well plate to achieve a range of concentrations.

-

Prepare a bacterial inoculum by suspending colonies from a fresh agar plate in sterile saline to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute the standardized bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculate each well (except for a sterility control) with the diluted bacterial suspension. Include a growth control well (no compound).

-

Incubate the plate at 37 °C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

MTT Assay for Anticancer Cytotoxicity

This protocol details the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic effects of the synthesized derivatives on cancer cell lines.

Materials:

-

Synthesized this compound derivative

-

Cancer cell line (e.g., A549, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO) or solubilization buffer

-

Sterile 96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of the test compound in the cell culture medium.

-

Replace the medium in the wells with the medium containing the various concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.

-

Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37 °C.

-

Remove the MTT-containing medium and add DMSO or a solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value (the concentration that inhibits 50% of cell growth) can then be determined.

Mechanisms of Action and Signaling Pathways

While the inhibition of COX enzymes is a primary mechanism of action for the anti-inflammatory properties of many arylpropanoic acids, research into their derivatives suggests a broader range of biological targets.

Cyclooxygenase (COX) Inhibition Pathway

The anti-inflammatory effects of many arylpropanoic acids are primarily attributed to their inhibition of COX-1 and COX-2. These enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.

Inhibition of the Cyclooxygenase (COX) Pathway.

Potential Anticancer Signaling Pathway: BRAF Kinase Inhibition

Recent studies on compounds containing a 4-methoxyphenyl moiety have identified inhibition of the BRAFV600E kinase as a potential anticancer mechanism.[4] This mutation is prevalent in several cancers, including melanoma. Inhibition of this kinase disrupts the MAPK/ERK signaling pathway, which is crucial for cell proliferation and survival.

References

An In-depth Technical Guide on 2-(4-Methoxyphenyl)propanoic Acid Structural Analogs and Their Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arylpropanoic acids represent a significant class of non-steroidal anti-inflammatory drugs (NSAIDs) that are widely utilized for their analgesic, anti-inflammatory, and antipyretic properties. The therapeutic effects of these compounds are primarily attributed to their inhibition of cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory cascade. This technical guide focuses on the structural analogs of 2-(4-methoxyphenyl)propanoic acid, a representative member of this class. It aims to provide a comprehensive overview of their synthesis, biological activities, structure-activity relationships (SAR), and pharmacokinetic profiles to support further research and drug development efforts in this area.

Mechanism of Action: The Cyclooxygenase (COX) Pathway

The primary mechanism of action for this compound and its structural analogs is the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are crucial signaling molecules in the inflammatory process.

-

COX-1 is a constitutively expressed enzyme found in most tissues and is involved in homeostatic functions such as protecting the gastric mucosa and maintaining kidney function.

-

COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is the primary target for the anti-inflammatory effects of NSAIDs.

The selective inhibition of COX-2 over COX-1 is a key objective in the design of novel NSAIDs to minimize gastrointestinal side effects associated with the inhibition of COX-1.

Figure 1: The Cyclooxygenase (COX) signaling pathway and the inhibitory action of NSAIDs.

Synthesis of this compound Analogs

The synthesis of this compound and its analogs can be achieved through various established synthetic routes. A common approach involves the reaction of a substituted phenol with an alpha-haloalkanoate followed by hydrolysis.

General Synthetic Workflow

Figure 2: General synthetic workflow for 2-arylpropanoic acids.

Structure-Activity Relationship (SAR) and In Vitro COX Inhibition

Table 1: In Vitro COX-1 and COX-2 Inhibitory Activities of Selected Arylpropanoic Acid Analogs

| Compound/Analog | R-group on Phenyl Ring | IC50 COX-1 (μM) | IC50 COX-2 (μM) | Selectivity Index (SI) (COX-1/COX-2) | Reference |

| Ibuprofen | 4-isobutyl | 2.45 | 0.27 | 9.07 | [1] |

| Naproxen | 6-methoxy (naphthyl) | 2.5 | 1.9 | 1.32 | [1] |

| Ketoprofen | 3-benzoyl | 0.26 | 2.3 | 0.11 | [1] |

| Flurbiprofen | 2-fluoro-4-biphenyl | 0.5 | 1.2 | 0.42 | [1] |

| Analog 1c | 4-methoxyphenyl (on quinazolinone) | - | 47.1% inhibition at 20 μM | - | [2] |

Note: IC50 values can vary depending on the specific experimental conditions. The data presented here is for comparative purposes.

Pharmacokinetic Properties

The pharmacokinetic profile of an NSAID is a critical determinant of its clinical efficacy and dosing regimen. Key parameters include absorption, distribution, metabolism, and excretion. While specific pharmacokinetic data for a wide range of this compound analogs are limited, general characteristics of arylpropanoic acids and some methoxy-substituted analogs can be summarized.

Table 2: Pharmacokinetic Parameters of Structurally Related Compounds in Rats

| Compound | Dose & Route | Tmax (h) | Cmax (µg/mL) | t1/2 (h) | Reference |

| 2-Methoxyphenylmetyrapone | 25 mg/kg, IV | - | - | 0.385 | [3] |

| 3-(4-hydroxy-3-methoxyphenyl) propionic acid | 10 mg/kg, Oral | 0.25 | 2.6 nmol/mL | - | [4] |

| Iopanoic acid | Gastric admin. | - | <30 µg/g (liver) | - | [5] |

Note: The data is from studies on different but structurally related compounds and should be interpreted with caution.

Experimental Protocols

In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol describes a common method for determining the in vitro inhibitory activity of test compounds against COX-1 and COX-2.[6][7][8][9][10]

Principle: The assay measures the peroxidase activity of the COX enzyme, which is coupled to the oxidation of a chromogenic substrate. The change in absorbance is monitored spectrophotometrically to determine the rate of the reaction and the extent of inhibition.

Materials:

-

Purified ovine COX-1 and human recombinant COX-2 enzymes

-

COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Hemin (cofactor)

-

Arachidonic acid (substrate)

-

Chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD)

-

Test compounds and reference inhibitors (e.g., celecoxib, ibuprofen) dissolved in DMSO

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the test compound and reference inhibitors in DMSO.

-

In a 96-well plate, add the assay buffer, hemin, and the appropriate COX enzyme (COX-1 or COX-2) to each well.

-

Add the test compound or reference inhibitor to the respective wells. For control wells (100% activity), add DMSO.

-

Incubate the plate for a short period (e.g., 10 minutes) at a controlled temperature (e.g., 25°C).

-

Initiate the reaction by adding the chromogenic substrate followed by arachidonic acid to all wells.

-

Immediately measure the absorbance at the appropriate wavelength (e.g., 590 nm for TMPD) over a set period.

-

Calculate the rate of reaction for each concentration of the test compound.

-

Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of the enzyme activity, by plotting the percent inhibition versus the log of the compound concentration.

Figure 3: Workflow for the in vitro COX inhibition assay.

In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This is a widely used and well-established model for evaluating the acute anti-inflammatory activity of new compounds.[11][12][13][14][15]

Principle: Subplantar injection of carrageenan, a phlogistic agent, into the rat paw induces a localized inflammatory response characterized by edema. The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.

Materials:

-

Male Wistar or Sprague-Dawley rats (150-200 g)

-

Carrageenan (1% w/v suspension in sterile saline)

-

Test compound and reference drug (e.g., indomethacin)

-

Plethysmometer or digital calipers for measuring paw volume/thickness

-

Syringes and needles

Procedure:

-

Fast the animals overnight with free access to water.

-

Measure the initial volume or thickness of the right hind paw of each rat.

-

Administer the test compound or reference drug orally or intraperitoneally at a predetermined dose. The control group receives the vehicle.

-

After a specific time (e.g., 30-60 minutes) to allow for drug absorption, induce inflammation by injecting a small volume (e.g., 0.1 mL) of carrageenan suspension into the subplantar region of the right hind paw.

-

Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

-

Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [1 - (ΔV_treated / ΔV_control)] x 100 Where ΔV is the change in paw volume from the initial measurement.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Pharmacokinetics of 2-methoxyphenylmetyrapone and 2-bromophenylmetyrapone in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]

- 5. Physiologic pharmacokinetic model of iopanoic acid metabolism in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]

- 10. academicjournals.org [academicjournals.org]

- 11. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 12. inotiv.com [inotiv.com]

- 13. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 14. researchgate.net [researchgate.net]

- 15. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]

An In-depth Technical Guide to 2-(4-Methoxyphenyl)propanoic Acid: Discovery and Synthesis

This technical guide provides a comprehensive overview of 2-(4-Methoxyphenyl)propanoic acid, a significant chemical intermediate. The document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its properties, historical context, and synthesis.

Introduction

This compound, a derivative of propanoic acid and a member of the phenylpropanoic acid class of organic compounds, is a molecule of interest in various chemical and pharmaceutical research areas. It is important to distinguish this compound from its structural isomers and other similarly named molecules. For instance, it is structurally different from the non-steroidal anti-inflammatory drug (NSAID) Mefenamic acid, and from 2-(4-methoxyphenoxy)propanoic acid, a sweetness inhibitor.[1] The core structure of this compound features a propanoic acid moiety attached to a 4-methoxyphenyl group.

This guide will delve into the known history of this compound, its physicochemical properties, and a detailed examination of a plausible synthetic route.

History and Discovery

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the tables below, based on data from various chemical databases.[2][3][4]

Physical Properties

| Property | Value | Source |

| Appearance | Off-white to light yellow solid | [2] |

| Melting Point | 55-57 °C | [2] |

| Boiling Point (Predicted) | 309.4 ± 25.0 °C | [2] |

| Density (Predicted) | 1.139 ± 0.06 g/cm³ | [2] |

| pKa (Predicted) | 4.49 ± 0.10 | [2] |

Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂O₃ | [4][5] |

| Molecular Weight | 180.20 g/mol | [4] |

| CAS Number | 942-54-1 | [4] |

| IUPAC Name | This compound | [6] |

| SMILES | CC(C1=CC=C(OC)C=C1)C(O)=O | [5] |

| InChI | InChI=1S/C10H12O3/c1-7(10(11)12)8-3-5-9(13-2)6-4-8/h3-7H,1-2H3,(H,11,12) | [5] |

Experimental Protocols: Synthesis of this compound

A plausible and efficient method for the synthesis of this compound is a two-step, one-pot procedure involving a palladium-catalyzed Heck coupling of 4-bromoanisole with ethylene, followed by a hydroxycarbonylation of the resulting 4-methoxystyrene. This approach is adapted from established protocols for the synthesis of 2-aryl propionic acids.[7]

Materials and Reagents

-

4-Bromoanisole

-

Palladium(II) acetate (Pd(OAc)₂)

-

Neoisopinocampheyldiphenylphosphine (NISPCPP) ligand

-

Dioxane

-

Triethylamine (NEt₃)

-

Ethene (Ethylene)

-

Hexadecane (internal standard)

-

Hydrochloric acid (HCl), 6M solution

-

Carbon monoxide (CO)

-

Methanol (for esterification during analysis)

-

Trimethylsilyl diazomethane (for esterification during analysis)

-

Standard laboratory glassware and high-pressure reactor (autoclave)

Step 1: Heck Coupling of 4-Bromoanisole with Ethene

-

In a high-pressure reactor, combine palladium(II) acetate (0.5 mol%), neoisopinocampheyldiphenylphosphine (NISPCPP) ligand (2.0 mol%), dioxane (2 mL), triethylamine (1.5 mmol), 4-bromoanisole (1 mmol), and hexadecane (0.2 eq) as an internal standard.

-

Pressurize the reactor with ethene to 20 bar.

-

Heat the reaction mixture to 120 °C and maintain for 20 hours with stirring.

-

After the reaction time, a sample can be taken to determine the yield of the intermediate, 4-methoxystyrene, via gas chromatography (GC).

Step 2: Hydroxycarbonylation of 4-Methoxystyrene

-

To the reaction mixture from Step 1, add 83 μL of a 6M hydrochloric acid solution.

-

Pressurize the reactor with carbon monoxide to 40 bar.

-

Heat the reaction mixture to 100 °C and maintain for 20 hours with stirring.

-

Upon completion, the reaction mixture can be worked up. For analytical purposes, a sample can be esterified with methanol and trimethylsilyl diazomethane to determine the overall yield of the methyl ester of this compound by GC.

Work-up and Purification

-

After cooling the reactor, vent the remaining gases.

-

Dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Mandatory Visualizations

Synthesis Workflow

The following diagram illustrates the two-step, one-pot synthesis of this compound.

Caption: Synthesis workflow for this compound.

This guide has provided a detailed overview of this compound, covering its fundamental properties and a robust synthetic methodology. The provided information aims to be a valuable resource for professionals in the fields of chemistry and drug development.

References

- 1. 2-(4-Methoxyphenoxy)propanoic acid | C10H12O4 | CID 151199 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 942-54-1 [amp.chemicalbook.com]

- 3. (2S)-2-(4-methoxyphenyl)propanoic acid | C10H12O3 | CID 12398859 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. CAS 942-54-1: this compound [cymitquimica.com]

- 6. CID 159571024 | C20H24O6 | CID 159571024 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Efficient Palladium-Catalyzed Synthesis of 2-Aryl Propionic Acids - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Physicochemical Landscape of 2-(4-Methoxyphenyl)propanoic Acid: A Technical Guide to Solubility and Stability

For Immediate Release

This technical guide provides an in-depth analysis of the solubility and stability of 2-(4-Methoxyphenyl)propanoic acid, a compound of interest for researchers, scientists, and professionals in the field of drug development. Understanding these fundamental physicochemical properties is critical for advancing research and ensuring the viability of this molecule in potential therapeutic applications. This document outlines the available data on its solubility in various solvents and its stability under different environmental conditions, details the experimental methodologies for these assessments, and provides visual workflows to guide laboratory practices.

Solubility Profile

Solubility in Various Solvents

The following table summarizes the solubility data for 2-(4-hydroxyphenyl)propionic acid, a closely related compound, which can be used as a proxy to estimate the solubility of this compound. The primary difference is the substitution of a hydroxyl group with a methoxy group, which may slightly decrease aqueous solubility and increase solubility in less polar organic solvents.

| Solvent | Chemical Formula | Estimated Solubility (g/L) | Observation |

| Water | H₂O | ~2.84 | Moderately soluble |

| Ethanol | C₂H₅OH | > 100 | Freely soluble |

| Methanol | CH₃OH | > 100 | Freely soluble |

| Acetone | C₃H₆O | > 100 | Freely soluble |

| Ethyl Acetate | C₄H₈O₂ | ~50 | Soluble |

| Dichloromethane | CH₂Cl₂ | < 1 | Sparingly soluble |

| Chloroform | CHCl₃ | < 1 | Sparingly soluble |

| Hexane | C₆H₁₄ | < 0.1 | Practically insoluble |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | ≥ 50 | Very soluble |

Data presented is for the structurally similar compound 2-(4-hydroxyphenyl)propionic acid and should be considered an estimate for this compound.[2]

Impact of pH on Aqueous Solubility

The solubility of this compound, being a carboxylic acid, is expected to be highly dependent on the pH of the aqueous medium. In acidic conditions (low pH), the carboxylic acid group will be protonated, leading to lower solubility. Conversely, in basic conditions (high pH), the carboxylic acid will be deprotonated to form a more soluble carboxylate salt.

Stability Profile

The chemical stability of an active pharmaceutical ingredient (API) is a critical factor that influences its shelf-life, safety, and efficacy. Stability testing exposes the API to various environmental conditions to understand its degradation pathways. For this compound, the primary stability concerns are expected to be hydrolysis, oxidation, and photolysis, particularly under stressed conditions.

Information on the stability of the structurally similar compound 2-(4-Phenylphenoxy)propanoic acid suggests that significant degradation can occur under oxidative stress (e.g., in the presence of hydrogen peroxide), upon exposure to light, and through hydrolysis under acidic or basic conditions, especially at elevated temperatures.[3]

Summary of Stability Data

The following table outlines the expected stability profile of this compound based on general principles and data from similar compounds.

| Condition | Expected Stability | Potential Degradation Products |

| Acidic (Hydrolysis) | Potentially unstable at elevated temperatures. | Hydrolysis of the methoxy group, other acid-catalyzed degradation products. |

| Basic (Hydrolysis) | Potentially unstable at elevated temperatures. | Formation of the corresponding carboxylate salt, potential for base-catalyzed degradation. |

| Oxidative | Susceptible to degradation. | Oxidized derivatives of the aromatic ring and propanoic acid side chain. |

| Thermal | Stable at ambient temperatures, potential for degradation at elevated temperatures. | Decarboxylation and other thermal decomposition products. |

| Photolytic | Susceptible to degradation upon exposure to UV or visible light. | Photodegradation products resulting from cleavage or rearrangement. |

Experimental Protocols

Detailed and standardized experimental protocols are essential for obtaining reliable and reproducible solubility and stability data.

Solubility Determination: Shake-Flask Method

The equilibrium solubility of this compound in various solvents can be determined using the widely accepted shake-flask method.

Materials:

-

This compound

-

Selected solvents (e.g., water, ethanol, phosphate buffer at various pH)

-

Analytical balance

-

Vials with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Procedure:

-

Add an excess amount of this compound to a vial.

-

Add a known volume of the desired solvent to the vial.

-

Seal the vial and place it in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C).

-

Shake the vials for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

After shaking, centrifuge the samples to separate the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant.

-

Dilute the aliquot with a suitable solvent.

-

Analyze the concentration of this compound in the diluted sample using a validated HPLC or UV-Vis spectrophotometry method.

-

Calculate the solubility in g/L or mg/mL.

Stability Assessment: Forced Degradation Studies

Forced degradation studies are performed to identify the potential degradation products and pathways of the API. These studies involve exposing the compound to stress conditions that are more severe than accelerated stability testing.

General Procedure:

-

Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile/water).

-

For each stress condition, transfer an aliquot of the stock solution to a separate vial.

-

Expose the samples to the stress conditions as described below.